molecular formula C12H11N3O4 B11855071 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 61378-80-1

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B11855071
CAS No.: 61378-80-1
M. Wt: 261.23 g/mol
InChI Key: ZFCDDFLYSNHACR-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a synthetic chemical compound that incorporates a nitrofuran moiety into a tetrahydroquinazoline scaffold, making it a candidate for research in medicinal chemistry and antimicrobial development. The tetrahydroquinazoline core is a recognized pharmacophore in drug discovery, with recent scientific studies highlighting derivatives of this scaffold for their potential antitubercular and antidiabetic activities through molecular docking studies . Furthermore, novel 5,6,7,8-tetrahydroquinazolin derivatives have demonstrated significant antifungal activity by targeting the sterol 14α-demethylase (CYP51) enzyme in plant pathogenic fungi, suggesting a potential mechanism of action that could be explored for this compound . The 5-nitrofuran group is a hallmark of established antibacterial agents like Nitrofurantoin, which is known for its unique mechanism involving bacterial nitroreductases that activate the molecule, leading to the inhibition of multiple bacterial cellular processes . This multi-target mechanism is associated with a lower risk of resistance development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61378-80-1

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16)

InChI Key

ZFCDDFLYSNHACR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties of Selected Tetrahydroquinazolinones

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(5-Nitrofuran-2-yl) C₁₁H₁₀N₃O₄* ~260.2 Electron-withdrawing nitro group; potential antimicrobial activity
4-(4-Methoxyphenyl)-THQ-2(1H)-one (2b) 4-(4-Methoxyphenyl) C₁₅H₁₆N₂O₂ 256.12 Methoxy group enhances solubility; IR C=O at 1674 cm⁻¹
4-(4-Dimethylaminophenyl)-THQ-2(1H)-one (2c) 4-(4-Dimethylaminophenyl) C₁₆H₁₉N₃O 269.3 Electron-donating dimethylamino group; IR C=O at 1708 cm⁻¹
6-Benzenesulfonyl-2-(o-bromophenyl)-THQ-4(3H)-one (37c) 6-Benzenesulfonyl, 2-(o-bromophenyl) C₂₀H₁₈BrN₂O₃S 461.3 Bulky substituents; microwave-assisted synthesis (57% yield)
(4R)-2-(Benzoxazol-2-ylamino)-THQ-5(1H)-one 2-Benzoxazol-2-ylamino, 4-(4-chloro-pyrazol) C₁₈H₁₅ClN₆O₂ 382.8 Chloropyrazole and benzoxazole groups; high molecular weight
2-Methyl-THQ-4(1H)-one 2-Methyl C₉H₁₂N₂O 164.2 Simplest analog; baseline for SAR studies

*Hypothetical formula based on structural inference.

Key Observations:

  • Substituent Position: The target compound’s 5-nitrofuran group at position 2 contrasts with analogs bearing substituents at positions 4 (e.g., 2b, 2c) or 6 (e.g., 37c), which may alter steric and electronic interactions in biological targets.
  • Molecular Weight: The target’s moderate molecular weight (~260 Da) positions it within the typical range for drug-like molecules, unlike bulkier derivatives such as 37c (461 Da) .

Pharmacological Implications

Table 3: Reported or Hypothesized Bioactivities

Compound Substituent Hypothesized/Reported Activity Evidence Source
Target 5-Nitrofuran-2-yl Antimicrobial (inferred from nitrofurans)
2b, 2c Methoxy/dimethylamino-phenyl H1-antihistaminic (analogs in )
37c Benzenesulfonyl, o-bromophenyl Undisclosed (structural complexity suggests kinase inhibition)
BET Inhibitors () Pyrido-thieno-pyrimidinone core Anti-leukemic (BET BDII selectivity)

Analysis:

  • Antimicrobial Potential: The target’s nitrofuran group is historically linked to antibacterial and antiparasitic activity, as seen in nitrofurantoin . This contrasts with antihistaminic triazoloquinazolinones () or BET inhibitors () .
  • Structural-Activity Relationships (SAR): Bulkier substituents (e.g., 37c) may hinder membrane permeability but improve target specificity, whereas simpler analogs (e.g., 2-Methyl-THQ-4(1H)-one) serve as scaffolds for optimization .

Biological Activity

The compound 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazolinone class that exhibits significant biological activity. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be represented as follows:

C12H12N4O3\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3

This compound features a nitrofuran moiety which is known for its biological activity, particularly in antimicrobial and antiparasitic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazolinones exhibit notable anticancer properties. For instance, a related study synthesized various tetrahydroisoquinoline derivatives and tested their efficacy against several cancer cell lines. One compound exhibited an IC50 value of 1.17 μM against HEPG2 liver cancer cells, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 3HEPG21.17 ± 0.12Induces apoptosis via G2/M arrest
Compound 9cHCT116Not specifiedNot specified

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

The nitrofuran moiety is crucial for antimicrobial activity. A study on nitrofuran derivatives showed enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. Various synthesized compounds demonstrated superior trypanocidal effects compared to existing treatments like benznidazole .

Table 2: Antimicrobial Activity Against Trypanosoma cruzi

CompoundStrainIC50 (μM)Selectivity Index
C20Y strain (TcII)1.17 ± 0.12High
C20Silvio X10 cl1 (TcI)3.17 ± 0.32High
C20Bug 2149 cl10 (TcV)1.81 ± 0.18High

These results indicate that modifications to the nitrofuran structure can lead to increased potency against resistant strains.

The biological activity of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry studies indicated that certain derivatives trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Action : The nitrofuran group is known to interfere with bacterial DNA synthesis and function.

Case Studies

Several case studies highlight the efficacy of nitrofuran derivatives in clinical settings:

  • Chagas Disease Treatment : A clinical evaluation showed that certain derivatives significantly improved treatment outcomes compared to traditional therapies .
  • Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that modifications to the tetrahydroquinazolinone scaffold could enhance selectivity and potency against specific tumors .

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of tetrahydroquinazolinone derivatives typically involves cyclocondensation of aldehydes, ketones, and binucleophiles (e.g., urea or thiourea). For example:

  • Step 1: React 5-nitrofuran-2-carbaldehyde with cyclohexanone in ethanol under reflux.
  • Step 2: Introduce urea as a binucleophile with a catalytic base (e.g., KOH) to form the tetrahydroquinazolinone core .
  • Step 3: Purify via recrystallization or column chromatography.

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst Screening: Bases like triethylamine or acidic conditions (HCl) can alter reaction kinetics.
  • Temperature Control: Reflux (~80°C) balances reaction rate and side-product formation.

Table 1: Representative Reaction Conditions for Analogous Compounds

ReagentsSolventCatalystYield (%)Reference
Cyclohexanone + UreaEthanolKOH70–85
Aromatic aldehyde + ThioureaDMFHCl65–75

Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1679 cm⁻¹, NH stretch at ~3432 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H-NMR: Confirm aromatic protons (δ 7.38–7.79 ppm) and tetrahydroquinazolinone ring protons (δ 1.82–2.99 ppm) .
    • ¹³C-NMR: Detect carbonyl carbons (~168 ppm) and nitrofuran carbons (~140–155 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M⁺] at m/z 272) validate molecular weight .
  • Elemental Analysis: Verify C, H, N composition (e.g., C: ~61.99%, N: ~15.49%) .

Advanced Research Questions

How can molecular docking studies predict the biological targets of this compound?

Methodological Answer:

  • Software Selection: Use AutoDock Vina for docking simulations due to its speed and accuracy in predicting ligand-receptor interactions .
  • Protocol:
    • Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian).
    • Select targets (e.g., enzymes like COX-2 or kinases) based on structural analogs (e.g., nitrofuran derivatives targeting bacterial nitroreductases).
    • Analyze binding poses and affinity scores (ΔG ≤ -8 kcal/mol suggests strong binding).
  • Validation: Compare docking results with in vitro assays (e.g., enzyme inhibition assays).

Table 2: Example Docking Results for Analogous Compounds

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
Bacterial Nitroreductase-9.2H-bond with Tyr114
COX-2-7.8Hydrophobic pocket

How should researchers address contradictory data in reported bioactivity studies?

Methodological Answer:

  • Comparative Assays: Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols).
  • Structural Analysis: Investigate substituent effects (e.g., nitrofuran’s electron-withdrawing properties alter redox activity) .
  • Computational Validation: Use MD simulations to assess stability of ligand-target complexes over 100 ns trajectories .
  • Data Triangulation: Cross-reference with structurally similar compounds (e.g., 5-nitrofuran analogs in ).

What strategies enhance the compound’s pharmacological profile?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the nitrofuran moiety to improve solubility (e.g., introduce sulfonate groups).
    • Optimize the tetrahydroquinazolinone core for metabolic stability (e.g., fluorination at C-3) .
  • In Silico ADMET Prediction: Use tools like SwissADME to predict bioavailability and toxicity.
  • Hybridization: Conjugate with chromene or piperazine derivatives to enhance CNS penetration (e.g., ).

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